

# A Novel, Selective NaV1.8 Inhibitor for the Treatment of Pain

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and clinical development of VX-548 (suzetrigine), a first-in-class, selective inhibitor of the voltage-gated sodium channel NaV1.8.

# **Chemical Structure and Properties**

VX-548, also known as suzetrigine, is an orally active small molecule. Its chemical and physical properties are summarized below.



| Property          | Value                                                                                                                                                                                                                       | Source    |
|-------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-----------|
| IUPAC Name        | 4-[[(2R,3S,4S,5R)-3-(3,4-difluoro-2-methoxyphenyl)-4,5-dimethyl-5-(trifluoromethyl)oxolane-2-carbonyl]amino]pyridine-2-carboxamide                                                                                          | [1]       |
| CAS Number        | 2649467-58-1                                                                                                                                                                                                                | [2][3][4] |
| Molecular Formula | C21H20F5N3O4                                                                                                                                                                                                                | [2]       |
| Molecular Weight  | 473.4 g/mol                                                                                                                                                                                                                 | [2][4]    |
| SMILES            | O=C(NC1=CC=NC(C(N)=O)=<br>C1)[C@H]2INVALID-LINK<br>INVALID-LINKINVALID-<br>LINK(C(F)(F)F)O2                                                                                                                                 | [2]       |
| InChI             | InChl=1S/C21H20F5N3O4/c1-<br>9-14(11-4-5-<br>12(22)15(23)16(11)32-<br>3)17(33-<br>20(9,2)21(24,25)26)19(31)29-<br>10-6-7-28-13(8-<br>10)18(27)30/h4-9,14,17H,1-<br>3H3,(H2,27,30)<br>(H,28,29,31)/t9-,14-,17+,20+/m<br>0/s1 | [1][2]    |
| Formulation       | A solid                                                                                                                                                                                                                     | [2]       |
| Solubility        | DMSO: 161 mg/mL (340.1 mM)                                                                                                                                                                                                  | [4]       |

# **Mechanism of Action and Signaling Pathway**

VX-548 is a potent and highly selective inhibitor of the voltage-gated sodium channel NaV1.8. [3][4][5][6] NaV1.8 plays a crucial role in the transmission of pain signals within the peripheral







nervous system.[5][6][7] This channel is preferentially expressed in peripheral pain-sensing neurons (nociceptors) and is a genetically validated target for pain treatment.[5][6]

The mechanism of action of VX-548 involves binding to the second voltage-sensing domain (VSD2) of the NaV1.8 protein, which stabilizes the channel in a closed state.[6] This allosteric mechanism results in tonic inhibition of NaV1.8, thereby reducing the transmission of pain signals from the periphery to the central nervous system.[6] A key advantage of this peripheral action is the potential to provide effective pain relief without the central nervous system side effects and addictive potential associated with opioids.[5][6]





Click to download full resolution via product page

Figure 1: Mechanism of Action of VX-548 (Suzetrigine) in the Peripheral Nervous System.



## **Pharmacological Properties**

VX-548 exhibits high selectivity for NaV1.8 over other sodium channel subtypes, which is critical for its favorable safety profile.[2][6]

| Target                      | IC50 (nM) | Selectivity vs.<br>other NaV<br>subtypes | Source |
|-----------------------------|-----------|------------------------------------------|--------|
| Human NaV1.8                | 0.7       | ≥ 31,000-fold                            | [2][6] |
| Monkey NaV1.8               | 0.75      | -                                        | [4]    |
| Rabbit NaV1.8               | 52        | -                                        | [4]    |
| Rat NaV1.8                  | 56        | -                                        | [4]    |
| Mouse NaV1.8                | 210       | -                                        | [4]    |
| Dog NaV1.8                  | 740       | -                                        | [4]    |
| Other Human NaV<br>Channels | >10,000   | -                                        | [2]    |

# **Clinical Efficacy and Safety**

VX-548 has demonstrated efficacy in multiple clinical trials for the treatment of moderate-to-severe acute pain and painful diabetic peripheral neuropathy (DPN).

### **Acute Pain**

Phase 2 and Phase 3 clinical trials have evaluated VX-548 in patients following bunionectomy and abdominoplasty surgeries.[7] The primary endpoint in these studies was the time-weighted sum of the pain intensity difference from 0 to 48 hours (SPID48).



| Study   | Condition          | VX-548<br>Dose                                             | Primary<br>Endpoint<br>(SPID48) vs.<br>Placebo     | Key<br>Secondary<br>Endpoint          | Source |
|---------|--------------------|------------------------------------------------------------|----------------------------------------------------|---------------------------------------|--------|
| Phase 3 | Abdominopla<br>sty | 100 mg<br>loading dose,<br>then 50 mg<br>every 12<br>hours | Statistically significant improvement (p < 0.0001) | More rapid<br>onset of pain<br>relief | [7][8] |
| Phase 3 | Bunionectom<br>y   | 100 mg<br>loading dose,<br>then 50 mg<br>every 12<br>hours | Statistically significant improvement (p = 0.0002) | More rapid<br>onset of pain<br>relief | [7][8] |

While VX-548 showed a significant reduction in pain compared to placebo, it did not demonstrate superiority over a hydrocodone bitartrate/acetaminophen combination.[7][9]

# **Painful Diabetic Peripheral Neuropathy (DPN)**

A Phase 2 study of VX-548 in patients with DPN showed a statistically significant and clinically meaningful reduction in the weekly average of daily pain intensity on a Numeric Pain Rating Scale (NPRS) at Week 12.[5]

| Dose Group                | Mean Change in<br>NPRS at Week 12 | % Patients with<br>≥50% Pain<br>Reduction | % Patients with<br>≥70% Pain<br>Reduction |
|---------------------------|-----------------------------------|-------------------------------------------|-------------------------------------------|
| High Dose (69 mg<br>QD)   | -2.26                             | >30%                                      | >20%                                      |
| Mid Dose (46 mg QD)       | -2.11                             | >30%                                      | >20%                                      |
| Low Dose (23 mg QD)       | -2.18                             | >30%                                      | -                                         |
| Pregabalin<br>(Reference) | -2.09                             | 22%                                       | 10%                                       |



Data from Vertex Pharmaceuticals Phase 2 DPN study press release.[5]

## **Safety and Tolerability**

Across clinical trials, VX-548 has been generally well-tolerated.[5][7] The most common adverse events are mild to moderate and include headache, nausea, constipation, and dizziness.[7][9] Importantly, studies have shown no evidence of addictive potential.[6]

# Experimental Protocols Representative Phase 3 Acute Pain Trial Design

A representative experimental workflow for the Phase 3 trials in acute pain is outlined below.





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. Suzetrigine | C21H20F5N3O4 | CID 156445116 PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Suzetrigine (VX-548) | NaV1.8 Inhibitor | Analgesia | TargetMol [targetmol.com]
- 5. Vertex Announces Positive Results From Phase 2 Study of VX-548 for the Treatment of Painful Diabetic Peripheral Neuropathy | Vertex Pharmaceuticals [investors.vrtx.com]
- 6. Pharmacology and Mechanism of Action of Suzetrigine, a Potent and Selective NaV1.8 Pain Signal Inhibitor for the Treatment of Moderate to Severe Pain PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. VX-548 in the treatment of acute pain PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Investigational Sodium Channel Blocker Effective as Treatment for Moderate-to-Severe Acute Pain - - Practical Neurology [practicalneurology.com]
- 9. biopharmadive.com [biopharmadive.com]
- To cite this document: BenchChem. [A Novel, Selective NaV1.8 Inhibitor for the Treatment of Pain]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b068006#kg-548-chemical-structure-and-properties]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com